molecular formula C14H10BrF3N2O2 B1414592 Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl] CAS No. 1620677-59-9

Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]

Cat. No.: B1414592
CAS No.: 1620677-59-9
M. Wt: 378.16 g/mol
InChI Key: FJHKYVHQVCOGSH-FIBGUPNXSA-N
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Description

Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl] is a complex organic compound that features a benzamide core substituted with a bromine atom, a methoxy group labeled with deuterium, and a trifluoromethyl-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl] typically involves multiple steps:

    Methoxylation: The methoxy group, labeled with deuterium, can be introduced via nucleophilic substitution. This step often involves the use of deuterated methanol (CD3OD) in the presence of a base.

    Pyridinyl Substitution: The attachment of the trifluoromethyl-pyridinyl group is usually accomplished through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom or the pyridinyl group, potentially yielding debrominated or reduced pyridinyl derivatives.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include benzaldehyde derivatives or benzoic acids.

    Reduction: Reduced forms of the compound, such as debrominated benzamides or reduced pyridinyl derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its labeled methoxy group (deuterium) can be particularly useful in metabolic studies.

Medicine

In medicine, derivatives of this compound could be investigated for their potential pharmacological properties, such as anti-inflammatory or anticancer activities

Properties

IUPAC Name

4-bromo-3-(trideuteriomethoxy)-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3N2O2/c1-22-11-6-8(2-3-10(11)15)13(21)20-12-7-9(4-5-19-12)14(16,17)18/h2-7H,1H3,(H,19,20,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHKYVHQVCOGSH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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